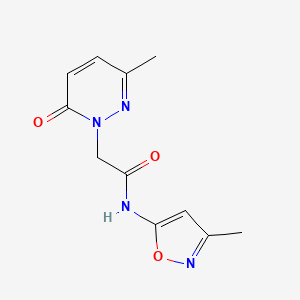

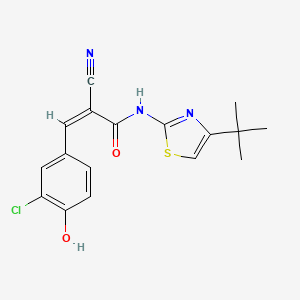

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide, also known as MI-1, is a small molecule inhibitor of the MALT1 protein. MALT1 is a protease that plays a crucial role in the activation of immune cells, and its dysregulation has been linked to various diseases including cancer and autoimmune disorders. MI-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Pyridazin-3-one Derivatives : A general route for synthesizing a novel class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds has been established. This process has enabled the formation of compounds with potential for further chemical and biological application, showcasing the versatility of pyridazinone frameworks in synthetic chemistry (Ibrahim & Behbehani, 2014).

Discovery and Characterization of Histamine H3 Receptor Inverse Agonist : The optimization of a series of pyridazin-3-one derivatives led to the discovery of a compound with high affinity for human and rat H3 receptors, indicating the potential of such compounds in treating attentional and cognitive disorders (Hudkins et al., 2011).

Oxazolidinone Antibacterial Agents : Research into oxazolidinones, a class of antibacterial agents, found that 1,2,3-triazole could replace the conventional acetamide functionality to produce compounds with reduced activity against monoamine oxidase A, improving the safety profile of these agents (Reck et al., 2005).

Spectroscopic and Quantum Mechanical Studies : Studies on benzothiazolinone acetamide analogs have revealed their potential in ligand-protein interactions, photovoltaic efficiency modeling, and as candidates for dye-sensitized solar cells (DSSCs), indicating a broad spectrum of applications in material science and biochemistry (Mary et al., 2020).

Antimicrobial and Antioxidant Activity

Synthesis and Antimicrobial Activity : A study on the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated their antimicrobial properties, suggesting the potential use of these compounds in developing new antibacterial and antifungal agents (Hossan et al., 2012).

Novel Coordination Complexes and Antioxidant Activity : The synthesis and characterization of pyrazole-acetamide derivatives led to the discovery of their significant antioxidant activity. This research opens up new avenues for the application of these compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-7-3-4-11(17)15(13-7)6-9(16)12-10-5-8(2)14-18-10/h3-5H,6H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVFDUXIILCVHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)

![3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2578674.png)

![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)

![2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2578676.png)

![1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578680.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide](/img/structure/B2578685.png)

![2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2578688.png)

![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)